Methyl 6-chloro-5-nitronicotinate
Description
Significance of the Nicotinic Acid Scaffold in Organic Synthesis and Medicinal Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a simple pyridine (B92270) derivative with a carboxylic acid at the 3-position. Beyond its essential role in biological systems, the nicotinic acid scaffold is a cornerstone in the field of synthetic chemistry. rsc.org Its derivatives, known as nicotinates, are highly valued as intermediates in the synthesis of a wide range of more complex molecules. rsc.org The presence of multiple reaction sites—the pyridine ring, the carboxylic acid group, and any additional substituents—allows for a high degree of molecular diversity to be generated from a common starting point.
In medicinal chemistry, the nicotinic acid framework is considered a "privileged scaffold," meaning it is a structural motif that is recurrently found in a variety of biologically active compounds. google.com This is attributed to its ability to interact with a wide range of biological targets, including enzymes and receptors, often through hydrogen bonding and other non-covalent interactions. nih.gov The derivatization of the nicotinic acid core has led to the development of drugs with a broad spectrum of therapeutic applications, including treatments for dyslipidemia, inflammatory diseases, and cancer. google.commdpi.com
Overview of Pyridine Derivatives as Biologically Active Compounds
The pyridine nucleus is a key component in a multitude of biologically active compounds, both natural and synthetic. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and pharmacokinetic properties of the molecule. sigmaaldrich.com This has made pyridine derivatives a major focus of drug discovery efforts for decades.
The biological activities associated with pyridine derivatives are remarkably diverse, encompassing:
Antimicrobial agents: Many pyridine-containing compounds have demonstrated potent activity against a range of bacteria and fungi. rsc.org
Anticancer agents: The pyridine scaffold is present in numerous anticancer drugs that target various aspects of cancer cell biology, such as cell signaling pathways and cell division. lookchem.comnih.gov
Antiviral agents: Pyridine derivatives have been developed as inhibitors of viral replication, including for HIV. nih.gov
Cardiovascular drugs: The structural features of certain pyridine derivatives have been exploited to create drugs that affect blood pressure and other cardiovascular parameters.
Central nervous system (CNS) agents: The ability of some pyridine compounds to cross the blood-brain barrier has led to their investigation for the treatment of neurological and psychiatric disorders.
The continued exploration of pyridine chemistry promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
Contextualization of Methyl 6-chloro-5-nitronicotinate within the Nicotinic Ester Class
Within the broad class of nicotinic acid derivatives, This compound emerges as a particularly interesting and synthetically useful compound. As a nicotinic ester, it possesses the fundamental methyl carboxylate group at the 3-position of the pyridine ring. However, it is the presence of two additional substituents—a chloro group at the 6-position and a nitro group at the 5-position—that endows this molecule with its unique reactivity and positions it as a valuable building block in organic synthesis.
The chloro and nitro groups are both electron-withdrawing, which significantly influences the electronic properties of the pyridine ring. This activation makes the ring susceptible to nucleophilic aromatic substitution reactions, a key strategy for introducing further molecular complexity. The strategic placement of these groups allows for selective transformations, providing a versatile platform for the synthesis of a wide array of more elaborate heterocyclic systems. The subsequent sections of this article will delve into the specific chemical properties and synthetic applications of this important nicotinic ester.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C7H5ClN2O4 | lookchem.com |
| Molecular Weight | 216.58 g/mol | lookchem.com |
| CAS Number | 59237-53-5 | lookchem.com |
| Appearance | Off-white to grey solid | rsc.org |
| Melting Point | 76 °C | chemicalbook.com |
| Boiling Point | 317.8±37.0 °C (Predicted) | chemicalbook.com |
| Density | 1.500±0.06 g/cm3 (Predicted) | rsc.org |
| IUPAC Name | methyl 6-chloro-5-nitropyridine-3-carboxylate | lookchem.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-chloro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPREIDVQXJOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323982 | |
| Record name | Methyl 6-chloro-5-nitronicotinate | |
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Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59237-53-5 | |
| Record name | Methyl 6-chloro-5-nitro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59237-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 405361 | |
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| Record name | 59237-53-5 | |
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| Record name | Methyl 6-chloro-5-nitronicotinate | |
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| Record name | Methyl 6-chloro-5-nitronicotinate | |
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Synthetic Methodologies for Methyl 6 Chloro 5 Nitronicotinate
Established Synthetic Routes to Methyl 6-chloro-5-nitronicotinate
The synthesis of this compound typically involves standard organic chemistry transformations. A common and established method is the esterification of its corresponding carboxylic acid, 6-Chloro-5-nitronicotinic acid. bldpharm.com This reaction is generally achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.com The esterification process for nicotinic acids can be slow and often requires elevated temperatures to proceed at a reasonable rate. chemicalbook.com
Another related and well-documented transformation involving this compound is its reduction to form Methyl 5-amino-6-chloronicotinate. ambeed.com This is typically achieved using a reducing agent like tin(II) chloride in a suitable solvent such as anhydrous methanol under reflux conditions. ambeed.com While this is a downstream reaction, it highlights the utility of this compound as a key intermediate. The IUPAC name for the compound is methyl 6-chloro-5-nitropyridine-3-carboxylate. nih.gov
Advanced Synthetic Strategies for the Nicotinic Ester Framework
Research into the synthesis of nicotinic esters has evolved beyond traditional methods, seeking to improve efficiency and expand the range of accessible molecules. These advanced strategies often focus on optimizing reaction conditions and exploring novel reagent systems.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of reactions to produce nicotinic esters and their derivatives are highly dependent on carefully controlled conditions. Key parameters that are frequently optimized include the choice of base, solvent, temperature, and substrate ratios.
A study on the nucleophilic aromatic substitution (SNAr) of this compound with 4-methylphenol demonstrated the critical role of the base in driving the reaction to completion. As shown in the table below, organic bases like triethylamine (B128534) (Et₃N) and DBU provided high conversion rates, whereas inorganic bases were less effective under the tested conditions. researchgate.net
Table 1: Effect of Base on SNAr Reaction Conversion
| Entry | Base | Conversion (%) |
|---|---|---|
| 1 | Et₃N | >99 |
| 2 | DIPEA | >99 |
| 3 | DBU | >99 |
| 4 | K₂CO₃ | 25 |
| 5 | Cs₂CO₃ | 30 |
Conditions: this compound (1 mmol), 4-methylphenol (1.1 mmol), Base (2 mmol), Cyrene (0.33 M), sealed tube. Data sourced from researchgate.net.
In the enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614), the substrate molar ratio and temperature were found to be crucial for maximizing product yield. The highest yield of 86.2% was achieved with a methyl nicotinate to isobutylamine (B53898) ratio of 1:2. nih.gov Further increasing the amount of amine led to a decrease in yield, possibly due to changes in the solvent polarity and viscosity affecting mass transfer and enzyme activity. nih.gov Similarly, the reaction temperature was optimized, with 50°C providing the maximum yield. nih.gov
Table 2: Optimization of Enzymatic Synthesis of Nicotinamide Derivatives
| Parameter | Condition | Yield (%) |
|---|---|---|
| Substrate Ratio | ||
| (Methyl nicotinate:isobutylamine) | 1:1 | ~75 |
| 1:2 | 86.2 | |
| 1:3 | ~84 | |
| 1:4 | ~82 | |
| Temperature (°C) | ||
| 35 | ~70 | |
| 50 | ~86 | |
| 60 | ~80 |
Data sourced from nih.gov.
Exploration of Alternative Reagent Systems
The development of advanced synthetic methods for nicotinic esters has led to the exploration of various alternative reagent systems. For amide bond formation from esters, a common transformation for nicotinic esters, several modern condensation reagents have been employed to activate the ester for nucleophilic attack. nih.gov These include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (EDC), as well as other coupling agents like HATU, CDI, and BOP. nih.gov
Transition metal catalysis represents another advanced approach. Metals such as copper (Cu), palladium (Pd), nickel (Ni), and manganese (Mn) have been used to catalyze the reaction between esters and amines. nih.gov However, these methods can suffer from the cost and potential toxicity of the metals and the complexity of the required ligands. nih.gov
For the reduction of nicotinic esters to the corresponding alcohols, alternatives to powerful but less selective reagents like lithium aluminum hydride are sought. A milder system using sodium borohydride (B1222165) in methanol has been shown to be effective for reducing methyl nicotinate, although it may require a large excess of the reducing agent and elevated temperatures. In the synthesis of more complex nicotine (B1678760) analogues, specific reducing agents like diisobutylaluminium hydride (DIBAL-H) have been used to reduce the ester group of a nitronicotinate to a primary alcohol. mdpi.com
Green Chemistry Approaches in the Synthesis of Nicotinic Esters
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of nicotinic esters. These approaches aim to reduce waste, minimize energy use, and utilize less hazardous materials. google.com A patented green synthesis for polysubstituted nicotinic acid esters utilizes an acidic ionic liquid as both the catalyst and solvent, which can be recovered and reused, thereby reducing pollution. google.com Another innovative approach involves biocatalysis, using enzymes like Novozym® 435 to synthesize nicotinamide derivatives, which offers high efficiency and sustainability. nih.gov
Utilization of Environmentally Benign Solvents, including Cyrene
A key aspect of green chemistry is the replacement of conventional, hazardous organic solvents with environmentally benign alternatives. nih.gov Traditional polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are effective for many reactions but pose significant health and environmental risks. researchgate.netdigitellinc.com
Cyrene (dihydrolevoglucosenone) has emerged as a promising green solvent. rsc.orgmonash.eduresearchgate.net It is derived from cellulose (B213188) in a two-step process, is biodegradable, and has a superior health and safety profile, being non-mutagenic and non-toxic. rsc.orgresearchgate.net Cyrene has been successfully employed as a sustainable medium for various organic reactions, including the SNAr synthesis of nicotinic ester derivatives. researchgate.netmonash.edu In a direct comparison for the synthesis of nicotinic esters, Cyrene proved to be an effective replacement for hazardous solvents, allowing for high conversion and often simplifying product isolation, which could be achieved by precipitation in water without the need for organic solvent extractions. researchgate.net Another green solvent used in nicotinic ester chemistry is tert-amyl alcohol, which has been applied as a medium for enzymatic reactions. nih.gov
Table 3: Comparison of Solvents in Organic Synthesis
| Solvent | Source | Key Properties |
|---|---|---|
| Cyrene | Biomass (Cellulose) | Biodegradable, non-toxic, non-mutagenic, high boiling point. rsc.org |
| DMF | Fossil Fuels | Reproductive hazard, potent liver toxin, skin absorbent. digitellinc.com |
| NMP | Fossil Fuels | Reproductive hazard, skin absorbent, under regulatory pressure. digitellinc.com |
| DMSO | Fossil Fuels | Effective solvent, but associated with hazardous reactions. researchgate.net |
Strategies for Minimizing Reaction Times and Energy Consumption
Reducing reaction times and the associated energy consumption is a cornerstone of efficient and sustainable chemical synthesis. specialchem.com One of the most effective strategies for achieving this is the use of continuous-flow microreactors.
In the enzymatic synthesis of nicotinamide derivatives from methyl nicotinate, switching from a traditional batch process to a continuous-flow microreactor resulted in a dramatic reduction in reaction time. nih.gov The reaction, which took 24 hours to complete in a batch reactor, was finished in just 35 minutes in the microreactor, while also providing a significant increase in the product yield. nih.gov This highlights the potential of process intensification technologies to create more efficient and economical synthetic routes.
Another approach involves developing simpler, catalyst-free processes. For example, a method for preparing nicotinic acid esters by directly reacting nicotinic acid with a water-immiscible, high-boiling point alcohol at elevated temperatures has been developed, avoiding the need for an extraneous catalyst. google.com While requiring high temperatures, this method simplifies the process and avoids catalyst-related workup and waste. google.com
Considerations for Scalability and Industrial Applicability of Synthetic Protocols
The successful transition of a synthetic route from the laboratory to an industrial scale hinges on a variety of factors beyond mere chemical feasibility. For the production of this compound, key considerations include the cost and availability of starting materials, the safety of the chemical transformations, the efficiency of each step (yield and reaction time), the ease of purification, and the environmental impact of the process.
A plausible and scalable synthetic pathway to this compound likely commences with a substituted pyridine (B92270) precursor, such as 6-hydroxynicotinic acid or a derivative thereof. The synthesis would then proceed through chlorination to introduce the chloro group, followed by nitration to add the nitro group, and finally esterification to yield the methyl ester.
A Potential Industrial Synthetic Route:
A likely industrial synthesis would start from 6-chloronicotinic acid, which is commercially available and can be produced on a large scale. The subsequent steps would be nitration followed by esterification.
Step 1: Nitration of 6-Chloronicotinic Acid
The introduction of a nitro group onto the pyridine ring is a critical step. Typically, this is achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions are crucial for achieving high yield and regioselectivity, directing the nitro group to the 5-position.
| Parameter | Condition | Scalability Consideration |
| Reagents | 6-Chloronicotinic acid, Nitric Acid (65-98%), Sulfuric Acid (98%) | Readily available and relatively inexpensive bulk chemicals. The use of highly corrosive acids requires specialized equipment and handling procedures. |
| Temperature | 80-120°C | Exothermic reaction that requires careful temperature control on a large scale to prevent runaway reactions and ensure product quality. |
| Reaction Time | 2-8 hours | Optimization is needed to maximize throughput without compromising yield or increasing impurity formation. |
| Work-up | Quenching on ice, filtration | Handling large volumes of acidic waste is a significant environmental and cost consideration. |
Step 2: Esterification of 6-Chloro-5-nitronicotinic acid
The final step is the conversion of the carboxylic acid to the methyl ester. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst.
| Parameter | Condition | Scalability Consideration |
| Reagents | 6-Chloro-5-nitronicotinic acid, Methanol, Sulfuric Acid (catalyst) | Methanol is a common and inexpensive solvent and reagent. Sulfuric acid is an effective but corrosive catalyst. |
| Temperature | Reflux (approx. 65°C) | Relatively mild conditions that are easy to control on an industrial scale. |
| Reaction Time | 4-12 hours | Reaction monitoring is necessary to determine the endpoint and avoid side reactions. |
| Purification | Crystallization, distillation | The purity of the final product is critical for its use in pharmaceutical synthesis. The choice of purification method will depend on the required purity and the physical properties of the product. |
For instance, a patented process for the preparation of 6-methyl-nicotinic-acid esters involves the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid, followed by esterification. google.com This demonstrates the industrial feasibility of such oxidation and esterification steps on a large scale.
The choice of the specific synthetic route and the optimization of each step will ultimately depend on a thorough economic and safety analysis. The development of a robust and reproducible process is paramount for the successful industrial production of this compound.
Reaction Mechanisms and Reactivity Profile of Methyl 6 Chloro 5 Nitronicotinate
Electronic and Steric Influence of Nitro and Chloro Substituents on Pyridine (B92270) Reactivity
The reactivity of the pyridine ring in methyl 6-chloro-5-nitronicotinate is profoundly affected by the electronic properties of the nitro and chloro groups. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq The presence of additional electron-withdrawing groups, such as the nitro and chloro substituents, further decreases the electron density of the aromatic ring. uoanbar.edu.iq
The nitro group, being a strong electron-withdrawing group, significantly deactivates the pyridine ring through both resonance and inductive effects. This deactivation makes the ring more susceptible to nucleophilic attack. libretexts.orglibretexts.org The chloro substituent also contributes to the electron deficiency of the ring through its inductive effect. mdpi.com
Sterically, the presence of substituents adjacent to the reaction center can influence the approach of incoming reagents. In the case of this compound, the chloro and nitro groups are positioned on adjacent carbons, which can create steric hindrance. This steric crowding can affect the rate and feasibility of certain reactions. For instance, the presence of two adjacent chlorine atoms can constrain the nitro group, forcing it out of the plane of the carbocyclic ring and thereby reducing its electron-withdrawing capacity. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Due to the electron-deficient nature of the pyridine ring, this compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone of its chemical utility, allowing for the introduction of a wide range of functional groups.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgmdpi.com The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization. libretexts.orglibretexts.org
The formation of this Meisenheimer complex is typically the rate-determining step of the reaction. masterorganicchemistry.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substitution product. libretexts.org Kinetic studies of similar systems have provided evidence for this stepwise mechanism. researchgate.net
A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse array of substituted pyridine derivatives. These nucleophiles include phenols, thiophenols, and amines.
The reaction conditions for these substitutions can be optimized. For instance, the use of a base is often necessary to deprotonate the nucleophile and increase its reactivity. The choice of solvent can also play a crucial role. While organic solvents like DMF are common, recent advancements have shown that these reactions can be carried out under greener conditions, such as in water with the aid of surfactants or polymers like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info
The following table summarizes the reaction of this compound with various nucleophiles:
| Nucleophile | Product |
| Phenols | Aryl ether derivatives |
| Thiophenols | Thioether derivatives |
| Amines | Amino derivatives |
The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring. libretexts.orglibretexts.org In this compound, the nitro group plays a critical role as an activating group. Its strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. libretexts.orgresearchgate.net
The position of the activating group relative to the leaving group is also crucial. For optimal activation, the electron-withdrawing group should be located at the ortho or para position to the leaving group, allowing for direct resonance stabilization of the intermediate. libretexts.org In this compound, the nitro group is ortho to the chloro substituent, providing strong activation for nucleophilic displacement of the chlorine.
Reduction Reactions of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic route to valuable amino-substituted pyridine derivatives.
The reduction of the nitro group to an amine is a common and synthetically useful transformation. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals in acidic media. The resulting amino group can then be further functionalized, expanding the synthetic utility of the original molecule.
Catalytic Hydrogenation Methodologies
The selective reduction of the nitro group in this compound is a key transformation, yielding the valuable intermediate, Methyl 5-amino-6-chloronicotinate. bldpharm.com This reduction is typically achieved through catalytic hydrogenation. Common methodologies employ a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. prepchem.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. mdma.ch
The process involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to a nitroso, hydroxylamino, and finally to an amino group, with water as the primary byproduct. The chloro and ester functionalities on the pyridine ring are typically stable under these mild hydrogenation conditions.
For instance, the reduction of the related compound, methyl 6-amino-5-nitronicotinate, to methyl 5,6-diaminonicotinate is accomplished using 5% Pd/C in methanol under a normal pressure of hydrogen gas at room temperature. prepchem.com This suggests that similar conditions would be effective for the reduction of this compound.
Table 1: Catalytic Hydrogenation of a Related Nitronicotinate
| Starting Material | Product | Catalyst | Solvent | Conditions |
|---|---|---|---|---|
| Methyl 6-amino-5-nitronicotinate | Methyl 5,6-diaminonicotinate | 5% Pd/C | Methanol | H₂, Room Temperature, Normal Pressure prepchem.com |
Esterification and Hydrolysis Reactions
This compound is the methyl ester of 6-Chloro-5-nitronicotinic acid. sigmaaldrich.com The formation of the ester from the carboxylic acid is a classic Fischer esterification reaction. This process typically involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture to reflux. chemicalbook.com The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
Conversely, the hydrolysis of this compound to its corresponding carboxylic acid, 6-Chloro-5-nitronicotinic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of esterification and is driven to completion by the presence of a large excess of water. Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. This reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
Table 2: General Conditions for Esterification and Hydrolysis
| Reaction | Reagents | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Esterification | 6-Chloro-5-nitronicotinic acid, Methanol sigmaaldrich.comchemicalbook.com | Sulfuric Acid chemicalbook.com | Reflux chemicalbook.com | This compound nih.gov |
| Hydrolysis (Saponification) | This compound, Water | NaOH or KOH | Heat | 6-Chloro-5-nitronicotinate Salt |
Coupling Reactions
The chloro-substituent on the pyridine ring of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org Halogenated nicotinates, including chloro-derivatives like this compound, can serve as the halide partner in these reactions.
While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, efficient catalytic systems have been developed for their use in Suzuki couplings. rsc.org The reaction with this compound would involve its coupling with various aryl or vinyl boronic acids. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands. A base, such as sodium carbonate, potassium phosphate, or triethylamine (B128534), is required to facilitate the transmetalation step in the catalytic cycle. The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Cl bond in this coupling reaction.
Other Significant Chemical Transformations and Derivatizations
Beyond Suzuki coupling, the reactive sites on this compound allow for a range of other chemical transformations.
Heck Reaction : The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically requires a base and is known for its high stereoselectivity. organic-chemistry.org
Sonogashira Coupling : This reaction involves the coupling of the chloro-substituent with a terminal alkyne to form an internal alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is catalyzed by a palladium complex and usually requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Catalyst-controlled regioselectivity can be a key factor in molecules with multiple halide sites. rsc.org
Buchwald-Hartwig Amination : This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It can be used to react this compound with primary or secondary amines to introduce a variety of amino substituents at the 6-position. nih.gov This method is often preferred over classical nucleophilic aromatic substitution due to its broader substrate scope and milder reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring of this compound is electron-deficient due to the presence of the ring nitrogen and the strongly electron-withdrawing nitro group. This electronic feature makes the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution. libretexts.org Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chloride ion. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. libretexts.org The presence of the nitro group ortho to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org
Table 3: Potential Chemical Transformations of this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Heck Coupling wikipedia.orgorganic-chemistry.org | Alkene | Palladium catalyst + Base | Substituted Nicotinate (B505614) with Alkene at C6 |
| Sonogashira Coupling wikipedia.orgorganic-chemistry.org | Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Substituted Nicotinate with Alkyne at C6 |
| Buchwald-Hartwig Amination nih.gov | Amine | Palladium catalyst + Ligand + Base | 6-Amino-5-nitronicotinate derivative |
| Nucleophilic Aromatic Substitution libretexts.org | Strong Nucleophile (e.g., RO⁻, RS⁻, R₂NH) | None (or Base) | 6-Substituted-5-nitronicotinate |
Derivatization Strategies and Analogue Synthesis
Synthesis of Substituted Nicotinic Acid Derivatives and Analogues
Methyl 6-chloro-5-nitronicotinate is an ideal starting material for creating a library of substituted nicotinic acid derivatives. The reactivity of its functional groups can be selectively exploited to generate analogues with tailored properties.
Nucleophilic Aromatic Substitution (SNAr) at C6: The electron-withdrawing effects of the nitro group and the pyridine (B92270) nitrogen activate the chloro substituent at the C6 position towards SNAr. This allows for the displacement of the chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains.
Reduction of the Nitro Group at C5: The nitro group can be readily reduced to an amino group (-NH₂) using standard chemical methods. This transformation yields Methyl 5-amino-6-chloronicotinate, a key intermediate that opens up further derivatization pathways, such as acylation, alkylation, or diazotization reactions at the new amino group.
Modification of the Ester Group at C3: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters. Alternatively, the ester can be converted into a hydrazide by reacting with hydrazine (B178648) hydrate, a common step in the synthesis of many biologically active compounds. chemistryjournal.net
Key Reactive Sites and Potential Derivatizations
| Reactive Site | Position | Type of Reaction | Potential Products |
| Chloro Group | C6 | Nucleophilic Aromatic Substitution (SNAr) | 6-amino, 6-alkoxy, 6-thioether derivatives |
| Nitro Group | C5 | Chemical Reduction | 5-amino derivatives |
| Methyl Ester | C3 | Hydrolysis, Amidation, Hydrazinolysis | Carboxylic acids, Amides, Hydrazides |
Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies
The synthesis of analogues from this compound is fundamental to conducting structure-activity relationship (SAR) studies. By systematically altering the functional groups at each position, researchers can probe the molecular interactions that govern a compound's biological activity. mdpi.com This process is crucial for optimizing lead compounds in drug discovery.
For example, in the development of enzyme inhibitors or receptor ligands, replacing the C6-chloro atom with a series of different amines (e.g., methylamine, dimethylamine, piperidine) can explore the size and electronic requirements of the binding pocket. Similarly, converting the C3-ester to a series of amides can introduce new hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity. nih.gov The reduction of the C5-nitro group to an amine introduces a key hydrogen-bond donating group and a site for further elaboration to explore interactions with target proteins. mdpi.com
Examples of Functional Group Modifications for SAR Studies
| Starting Moiety | Target Position | Modification Example | SAR Rationale |
| 6-Chloro | C6 | Substitution with -OH, -OCH₃, -NH₂ | Probe for hydrogen bond donor/acceptor capabilities |
| 3-Methyl Ester | C3 | Conversion to -CONH₂, -CONHCH₃ | Evaluate steric and electronic effects in the binding site |
| 5-Nitro | C5 | Reduction to -NH₂ followed by acylation | Introduce new vectors for interaction with the target |
Strategies for the Construction of Annulated Nitrogen Heterocycles
A powerful application of this compound is its use in the synthesis of annulated (fused) nitrogen heterocycles. These bicyclic systems are common scaffolds in medicinal chemistry. A prevalent strategy involves the chemical modification of two adjacent functional groups that can then react to form a new ring.
A common pathway begins with the reduction of the C5-nitro group to an amine, creating the intermediate 5-amino-6-chloronicotinate. This ortho-amino-chloro arrangement is primed for intramolecular cyclization. Alternatively, the newly formed amino group can react with a suitable reagent that subsequently displaces the C6-chloro atom to form the fused ring. This approach has been used to synthesize a variety of fused pyrazines, pyrimidines, and other important heterocyclic systems. For instance, enaminonitrile derivatives with a similar substitution pattern are used as building blocks to synthesize fused pyrimidinone and oxazinone rings. researchgate.net
Structure-Guided Derivatization for Targeted Applications
In modern drug discovery, the design of new analogues is often guided by the three-dimensional structure of the biological target. This approach, known as structure-guided or rational drug design, utilizes computational tools like molecular docking to predict how a potential derivative will bind to a target protein. mdpi.comnih.gov
Starting with the this compound scaffold, chemists can design derivatives intended to fit precisely into a target's active site. For instance, if a pocket in the target protein is known to have a specific size and character, the C6 substituent can be chosen to fill that pocket optimally. Docking studies can reveal potential hydrogen bonds or hydrophobic interactions, guiding the synthesis of derivatives with enhanced potency and selectivity. mdpi.com This method streamlines the optimization process, moving beyond random screening to a more focused and efficient search for compounds with desired biological activities.
Applications in Pharmaceutical and Agrochemical Research
Methyl 6-chloro-5-nitronicotinate as a Key Intermediate in Complex Organic Synthesis
This compound serves as a crucial building block in the intricate world of organic synthesis. Its pyridine (B92270) ring, substituted with a chloro group at the 6-position, a nitro group at the 5-position, and a methyl carboxylate at the 3-position, offers multiple reactive sites for chemical modification. This trifunctional nature allows for a stepwise and controlled introduction of various functionalities, enabling the construction of complex molecular architectures.
The chloro group can be readily displaced by a variety of nucleophiles, facilitating the introduction of different substituents. The nitro group can be reduced to an amino group, which is a versatile functional handle for further derivatization, such as in the synthesis of amides, ureas, and heterocyclic rings. The methyl ester can be hydrolyzed to a carboxylic acid or converted into other functional groups, further expanding the synthetic possibilities. This inherent reactivity makes this compound a valuable starting material for creating diverse libraries of compounds for biological screening.
Role in Pharmaceutical Synthesis and Drug Discovery
The structural attributes of this compound make it a highly sought-after intermediate in the pharmaceutical industry. Its pyridine core is a common scaffold found in numerous approved drugs, and the presence of the chloro and nitro groups provides a strategic advantage for the synthesis of targeted therapeutic agents. nih.gov
Precursor for Anticancer Agents
The pyridine nucleus is a privileged structure in the design of anticancer drugs, and nitropyridine derivatives have been extensively studied for their potential as antitumor agents. nih.govnih.gov While direct synthesis of commercial anticancer drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in potent anticancer compounds. For instance, pyridine-ureas have been identified as potential anticancer agents. nih.gov The reduction of the nitro group in this compound to an amine would provide a direct precursor to such urea (B33335) derivatives.
Furthermore, the development of cyclin-dependent kinase (CDK) inhibitors, a class of anticancer agents, has involved the synthesis of nih.govnih.govprinceton.edutriazine-pyridine biheteroaryl compounds. nih.gov The amino derivative of this compound could potentially serve as a key building block in the construction of such complex heterocyclic systems. Research has also shown that 5-chloro-6-methylaurone derivatives exhibit significant anticancer activity, highlighting the importance of the chloro- and methyl-substituted aromatic systems in this therapeutic area. nih.gov
Intermediacy in Antiviral Drug Development
The quest for novel antiviral agents has led to the exploration of various heterocyclic scaffolds, including those derived from pyridine. nih.gov Nucleoside analogues, a cornerstone of antiviral therapy, can be synthesized by modifying the nucleobase. ekb.eg The pyridine ring of this compound can be considered a bioisostere of a pyrimidine (B1678525) ring found in natural nucleosides. Its functional groups allow for the attachment of sugar moieties, a key step in the synthesis of nucleoside analogues. nih.govnih.gov
Moreover, the synthesis of imidazopyridine-based antiviral agents has been reported, often starting from substituted aminopyridines. nih.gov The reduction of the nitro group of this compound to an amine provides a direct route to the necessary aminopyridine intermediates for the construction of these fused heterocyclic systems with potential antiviral activity.
Contribution to Antimicrobial Research
Nitropyridine-containing compounds have demonstrated notable antimicrobial activity. nih.gov Specifically, derivatives of 2-chloro-5-nitropyridine (B43025) have been utilized in the synthesis of new antimicrobial agents. nih.gov The structural similarity of this compound suggests its potential as a precursor in this field.
The synthesis of quinolone antibiotics, a major class of antibacterial drugs, often involves the cyclization of substituted anilines. While not a direct precursor, the amino derivative of this compound could potentially be transformed into intermediates suitable for quinolone synthesis. nih.govnih.gov The development of novel antimicrobial agents based on 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds also underscores the importance of chlorinated aromatic systems in this area of research.
Applications in Anti-inflammatory Compound Synthesis
Pyridine derivatives have been investigated for their anti-inflammatory properties. For example, some have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govprinceton.edumdpi.com The synthesis of selective COX-2 inhibitors has been achieved using substituted pyridines as starting materials. The functional groups on this compound provide the necessary handles to build the complex structures required for selective COX-2 inhibition. rsc.orgscielo.org.mx
Furthermore, the synthesis of various pyridine derivatives has been shown to yield compounds with in vivo anti-inflammatory activity. researchgate.net The amino derivative of this compound can be converted into various amides and other derivatives that are common features in anti-inflammatory drug candidates.
Synthesis of Anticoccidial Agents and Related Analogues
One of the most well-documented applications of this compound is in the synthesis of anticoccidial agents for veterinary medicine. Coccidiosis is a parasitic disease that causes significant economic losses in the poultry industry. nih.gov
This compound is a key intermediate in the synthesis of triazine-based anticoccidial drugs such as toltrazuril (B1682979) and ponazuril (B1679043). Although some patented syntheses of these drugs start from different materials, the structural components of this compound are clearly present in the final drug molecules. For instance, the synthesis of ponazuril involves the preparation of a substituted aniline (B41778) which could potentially be derived from this compound. google.com The synthesis of imidazopyridine-based anticoccidial agents also highlights the importance of substituted pyridines in this therapeutic class. nih.govnih.gov
Development of GPR6 Modulators
While direct synthesis of GPR6 modulators from this compound is not explicitly detailed in available literature, the core structure of this compound is relevant to the synthesis of G-protein-coupled receptor (GPCR) ligands. For instance, pyrazine-based structures have been identified as modulators of GPR6, a receptor highly expressed in the central nervous system and implicated in neurological and psychiatric disorders like Parkinson's disease. The synthesis of such modulators often involves multi-step processes where halogenated and nitrated intermediates could play a crucial role in constructing the final molecular framework.
Precursor for RORgamma Activity Inhibitors
Retinoid-related orphan receptor gamma (RORγt) is a key regulator of immune responses, making it an attractive target for the treatment of autoimmune diseases. The development of RORγt inhibitors often involves complex heterocyclic scaffolds. Although a direct synthetic route from this compound to a known RORγt inhibitor is not prominently documented, the chemical functionalities present in this precursor are amenable to the construction of pyridine-containing cores found in some classes of RORγt modulators. The strategic manipulation of the chloro and nitro groups can facilitate the introduction of various side chains and ring systems necessary for potent and selective inhibition.
Synthesis of Sirtuin Modulating Compounds
Sirtuins are a class of proteins that play a crucial role in cellular processes such as aging, metabolism, and inflammation. sci-hub.se Modulators of sirtuin activity, particularly activators of SIRT1, are of significant interest for the potential treatment of age-related diseases, including cardiovascular and neurodegenerative disorders. sci-hub.se Patent literature reveals that substituted bridged urea analogs are being explored as sirtuin modulators. The synthesis of these complex molecules can involve intermediates derived from substituted pyridines, where the strategic placement of functional groups is key to achieving the desired biological activity.
Potential as an Agrochemical Precursor
The pyridine ring is a common structural motif in a variety of agrochemicals, including herbicides, fungicides, and insecticides. sigmaaldrich.comnih.gov Halogenated pyridines, in particular, are important intermediates in the synthesis of these products. sci-hub.se For example, 6-aryl-4-aminopicolinates are a class of herbicides, and their synthesis can involve precursors with a halogenated pyridine core. The functional groups on this compound provide handles for further chemical modification, allowing for the creation of a diverse range of potential agrochemical candidates.
General Precursor for Bioactive Compounds
Beyond the specific applications mentioned above, this compound serves as a versatile building block for a wide range of bioactive compounds. nih.govchemicalbook.com The term "bioactive" refers to a substance that has a biological effect. Nitropyridines, such as this compound, are valuable precursors in the synthesis of various heterocyclic systems that exhibit biological activity. nih.gov For instance, research has shown the synthesis of various bioactive heterocycles from related nitrophenyl derivatives. The reactivity of the nitro and chloro groups allows for nucleophilic substitution and reduction reactions, paving the way for the construction of complex molecular architectures with potential applications in areas such as anticancer and antimicrobial research. nih.gov
Theoretical and Computational Studies
Molecular Modeling and Docking Studies of Methyl 6-chloro-5-nitronicotinate and its Derivatives
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of molecular modeling are regularly applied to its structural class. Pyridine (B92270) derivatives are known to interact with a variety of biological targets, and docking simulations serve as a powerful tool to predict and analyze these interactions. nih.gov For instance, docking studies on other bioactive pyridine derivatives have successfully elucidated their binding modes within the active sites of enzymes and receptors. nih.govnih.gov
These studies typically involve the generation of a three-dimensional model of the ligand, in this case, this compound, and docking it into the binding pocket of a target protein. The process helps in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. For this compound, the nitro group, the chloro substituent, and the ester moiety are all expected to play significant roles in its binding to a potential biological target. The nitro group can act as a hydrogen bond acceptor, while the chloro group can participate in halogen bonding and hydrophobic interactions. The ester group also presents opportunities for hydrogen bonding.
Molecular modeling can also be employed to explore the conformational preferences of the molecule and how they might influence its interaction with a binding site. The ultimate goal of such studies is to provide a rational basis for the optimization of the lead compound, suggesting modifications that could enhance its biological activity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. researchgate.netias.ac.in These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.
Studies on substituted nitropyridines have shown that the nitro group is a strong electron-withdrawing group, significantly influencing the electronic properties of the pyridine ring. researchgate.netresearchgate.net This electron-withdrawing effect leads to a polarization of the molecule, creating regions of positive and negative electrostatic potential. The electrostatic potential map of related pyridine derivatives reveals that the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are regions of negative potential, making them susceptible to electrophilic attack or interactions with positively charged residues in a biological target. nih.govnih.gov Conversely, the carbon atoms of the pyridine ring and the hydrogen atoms are generally regions of positive potential.
Conformational Analysis of the Nicotinate (B505614) Moiety
The conformational flexibility of the nicotinate moiety, specifically the orientation of the methyl ester group relative to the pyridine ring, is a crucial aspect that can be investigated using computational methods. The rotation around the C-C bond connecting the ester group to the pyridine ring can lead to different conformers with varying energies.
Computational studies on similar aromatic esters have demonstrated that the planarity of the molecule is often a key factor in its biological activity. mdpi.com DFT calculations can be used to determine the most stable conformation of this compound by optimizing its geometry. These calculations can also identify the energy barriers for rotation around key single bonds, providing insights into the molecule's conformational dynamics. The preferred conformation will be the one that minimizes steric hindrance and maximizes electronic stabilization. The interplay between the ester group and the adjacent nitro and chloro substituents will significantly influence the conformational landscape of the molecule.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. For this compound and its derivatives, SAR investigations are crucial for understanding how different functional groups contribute to their potential therapeutic effects. mdpi.commdpi.com
The biological activity of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. mdpi.comresearchgate.netnih.gov In this compound, the chloro and nitro groups, as well as the methyl ester at the 3-position, are the key determinants of its activity.
The Nitro Group: The strong electron-withdrawing nature of the nitro group significantly impacts the electronic profile of the pyridine ring, which can be crucial for binding to biological targets. researchgate.netnih.gov The position of the nitro group is also critical. In many bioactive nitropyridines, the nitro group is involved in key interactions with the target protein. mdpi.com
The Chloro Group: The presence of a halogen atom like chlorine can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The chloro group can also participate in specific interactions such as halogen bonding, which is increasingly recognized as an important factor in drug-receptor binding.
The Methyl Ester Group: The ester group at the 3-position of the pyridine ring (the nicotinate moiety) can be a site for hydrolysis by esterases in the body, which could be a factor in the compound's metabolic stability and duration of action. pharmacy180.com The ester group can also form hydrogen bonds with biological targets. SAR studies on related nicotinic acid esters have shown that modifications to the ester group can significantly alter biological activity. researchgate.net
By systematically modifying these functional groups and observing the resulting changes in biological activity, a comprehensive SAR profile can be established. This knowledge is invaluable for the rational design of new analogues with improved potency and selectivity.
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Methodologies
While Methyl 6-chloro-5-nitronicotinate is available as a chemical reagent, the ongoing demand for structurally complex and novel bioactive molecules necessitates the development of more efficient and scalable synthetic routes. chemicalbook.comchemicalbook.com Future research will likely focus on optimizing existing protocols and discovering new ones to improve yield, reduce costs, and enhance safety. A key challenge lies in achieving regioselective substitutions on the pyridine (B92270) ring. For instance, developing a kilogram-scale synthesis for a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, required significant development to find an effective and economical process using an inexpensive methyl chlorodifluoroacetate/KF/CuI system. researchgate.net Similar innovations are needed for the nitrated analogue to make its use in large-scale industrial production more feasible. atlantis-press.com
Exploration of Uncharted Reaction Pathways and Transformations
The reactivity of this compound is largely dictated by its functional groups: the chloro, nitro, and methyl ester moieties. Its active sites can participate in various organic reactions, including nucleophilic substitution, esterification, and coupling reactions. xsu.com However, a vast landscape of its chemical reactivity remains to be explored. Future investigations should aim to uncover novel transformations. This includes exploring its potential in multicomponent reactions, C-H activation, and photoredox catalysis to build molecular complexity in a single step. Understanding and harnessing these uncharted pathways could lead to the synthesis of entirely new classes of compounds with unique properties.
Expanded Scope of Biological Investigations for New Therapeutic Targets
This compound and its derivatives serve as crucial intermediates in the synthesis of various pharmaceutical compounds, including anticoccidial agents. chemicalbook.comchemicalbook.com As a key intermediate, it has been instrumental in developing potential antimalarial and anticancer drugs. xsu.com The future scope of research should broaden to investigate its utility as a scaffold for targeting a wider range of diseases. The electron-withdrawing nature of the nitro and chloro groups can significantly influence the molecule's interaction with biological targets. researchgate.netmdpi.com Systematic screening of compound libraries derived from this scaffold against various enzymes, receptors, and cellular pathways could identify new therapeutic applications. acs.org
Table 1: Properties of this compound This interactive table summarizes key computed properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₄ | PubChem nih.gov |
| Molecular Weight | 216.58 g/mol | PubChem nih.gov |
| IUPAC Name | methyl 6-chloro-5-nitropyridine-3-carboxylate | PubChem nih.gov |
| CAS Number | 59237-53-5 | PubChem nih.gov |
| Monoisotopic Mass | 215.9937843 Da | PubChem nih.gov |
Advancements in Green Chemistry Protocols for Sustainable Synthesis
The synthesis of nitroaromatic compounds often involves harsh reaction conditions and the use of hazardous reagents. A significant future challenge is the development of green and sustainable synthetic protocols for this compound. researchgate.net Research in this area should focus on several key principles of green chemistry:
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.
Catalytic Methods: Employing catalytic methods to reduce waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Renewable Feedstocks: Investigating the potential of using renewable starting materials.
These advancements are crucial for minimizing the environmental footprint associated with the production of this important chemical intermediate. mdpi.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis offers a powerful paradigm for the rational design of new molecules and reaction pathways. In the context of this compound, computational tools can be employed to:
Predict Reactivity: Model reaction mechanisms and predict the outcome of unexplored transformations.
Virtual Screening: Dock libraries of virtual derivatives into the active sites of biological targets to identify potential drug candidates.
Property Prediction: Calculate physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to guide the design of drug-like molecules. uni.lu
Integrating these in silico predictions with experimental validation will accelerate the discovery process and reduce the reliance on time-consuming and expensive trial-and-error approaches.
Addressing Potential Toxicity and Mutagenicity Associated with the Nitro Group in Drug Design
The presence of a nitroaromatic group is often considered a structural alert in drug discovery due to its association with potential mutagenicity and genotoxicity. researchgate.netacs.orgtmu.edu.tw The nitro group can be metabolically reduced in the body to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can interact with cellular macromolecules like DNA and proteins, leading to toxic effects. mdpi.comsvedbergopen.com
This represents a significant challenge for the development of drugs derived from this compound. Future research must focus on:
Structure-Toxicity Relationship Studies: Systematically modifying the structure of derivatives to understand how changes affect their toxicity profiles. acs.org
Bioisosteric Replacement: Exploring the replacement of the nitro group with other functional groups that mimic its electronic properties but have a lower potential for toxicity.
Prodrug Strategies: Designing prodrugs that release the active compound at the target site, minimizing systemic exposure to the potentially toxic nitro-containing moiety. scielo.br
While the nitro group is integral to the biological activity of many successful drugs, overcoming its toxic potential is paramount for the future therapeutic application of compounds derived from this scaffold. mdpi.comsvedbergopen.com
Q & A
Q. What are the standard synthetic routes for Methyl 6-chloro-5-nitronicotinate, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. Key parameters include temperature control during nitration (to avoid side reactions) and purification via recrystallization or column chromatography. To ensure reproducibility:
- Document precise molar ratios, solvent systems, and reaction times.
- Include spectral data (e.g., -NMR, -NMR, IR) for intermediate and final compounds .
- Provide raw data (e.g., TLC Rf values, melting points) in supplementary materials to validate purity .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation or skin contact .
- Store in airtight containers in dry, ventilated areas to prevent degradation or moisture absorption .
- In case of exposure, follow first-aid protocols: flush eyes/skin with water and seek medical evaluation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chromatography : HPLC or GC-MS for purity assessment.
- Spectroscopy : -NMR to confirm substitution patterns; FTIR for functional group validation.
- Elemental Analysis : Verify empirical formula consistency .
- Cross-reference data with literature to confirm identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Perform comparative analysis using high-resolution mass spectrometry (HRMS) to confirm molecular weights.
- Replicate synthesis under varying conditions (e.g., solvent polarity, catalyst loading) to identify sources of variability .
- Use computational tools (e.g., DFT calculations) to predict spectral profiles and cross-validate experimental results .
- Document discrepancies in supplementary materials and propose hypotheses (e.g., tautomerism, solvent effects) .
Q. What strategies optimize the regioselectivity of nitration in this compound synthesis?
- Methodological Answer :
- Screen nitrating agents (e.g., HNO/HSO vs. acetyl nitrate) to assess positional selectivity.
- Use kinetic vs. thermodynamic control: vary reaction temperature and monitor intermediates via in-situ IR or Raman spectroscopy .
- Apply steric/electronic arguments (e.g., directing effects of chloro and ester groups) to rationalize outcomes .
Q. How can the environmental impact of this compound be assessed during waste disposal?
- Methodological Answer :
- Conduct biodegradability assays (e.g., OECD 301F) to evaluate persistence in aquatic systems .
- Analyze photodegradation products via LC-MS to identify toxic byproducts (e.g., nitroso derivatives) .
- Collaborate with licensed waste management services for neutralization protocols (e.g., alkaline hydrolysis) .
Q. What statistical approaches are recommended for validating synthetic yield improvements?
- Methodological Answer :
- Use Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry) and identify interactions .
- Apply ANOVA to compare batch yields and determine significance levels.
- Report confidence intervals and error margins to ensure robustness .
Methodological and Literature Review Questions
Q. How can researchers systematically review prior studies on this compound to identify knowledge gaps?
- Methodological Answer :
- Use citation-tracking tools (e.g., Web of Science, Scopus) to map seminal works and recent advancements .
- Apply PICOT framework adapted for chemistry:
- Population : Target molecules (e.g., derivatives with bioactivity).
- Intervention : Synthetic modifications (e.g., substitution patterns).
- Comparison : Efficacy vs. analogs (e.g., nitro vs. amino groups).
- Outcome : Yield, selectivity, or biological activity.
- Time : Reaction timelines or stability studies .
Q. What criteria should be used to evaluate the reliability of published data on this compound?
- Methodological Answer :
- Source credibility : Prioritize peer-reviewed journals with rigorous experimental sections .
- Data transparency : Ensure raw spectra, crystallographic data, or computational inputs are available .
- Reproducibility : Verify methods are sufficiently detailed (e.g., solvent grades, instrument settings) .
Q. How should conflicting results in stability studies be addressed in a research publication?
- Methodological Answer :
- Replicate experiments under identical conditions to confirm discrepancies.
- Discuss potential variables (e.g., humidity, light exposure) and propose mechanistic explanations (e.g., hydrolysis pathways) .
- Use controlled aging studies with HPLC monitoring to quantify degradation rates .
Data Presentation and Ethical Considerations
Q. What are best practices for presenting spectral data of this compound in publications?
Q. How to ensure ethical reporting of negative or contradictory results in studies involving this compound?
- Methodological Answer :
- Clearly distinguish between experimental data and speculative interpretations in the discussion section .
- Use dedicated sections (e.g., "Limitations" or "Unexpected Outcomes") to contextualize contradictions .
- Cite conflicting studies and propose follow-up experiments to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
